molecular formula C21H15F2N3O2S B2993978 N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207029-95-5

N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2993978
CAS No.: 1207029-95-5
M. Wt: 411.43
InChI Key: JMNDDKXOQKMDJA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S and its molecular weight is 411.43. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural modifications for PET imaging, has been developed. These modifications allow for the synthesis of radioligands like [18F]DPA-714, highlighting the potential of such compounds in neuroimaging and the study of brain disorders (Dollé et al., 2008).

Antimicrobial Activity

Thienopyrimidine derivatives have demonstrated antimicrobial potency against various bacterial and fungal strains. The preparation and screening of novel thienopyrimidine linked rhodanine derivatives have shown significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Kerru et al., 2019).

Antitumor and Antifolate Activities

Research into thieno[2,3-d]pyrimidine derivatives has identified compounds with potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, indicating their potential as antitumor agents. These findings suggest the relevance of exploring similar structures for cancer research and therapy development (Gangjee et al., 2008).

Photochemical Applications

Studies on 4(3H)-pyrimidin-4-ones have explored their photochemical properties, leading to the formation of medium-ring lactams. This research highlights the potential of pyrimidine derivatives in developing photoresponsive materials or in photochemical synthesis applications (Hirai et al., 1980).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, suggesting their potential use in dye-sensitized solar cells (DSSCs). This research indicates the utility of such compounds in renewable energy applications (Mary et al., 2020).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-8-14(22)6-7-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNDDKXOQKMDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.